molecular formula C7H10ClNO3 B12432018 Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate

Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate

Katalognummer: B12432018
Molekulargewicht: 191.61 g/mol
InChI-Schlüssel: YUCJQEDFNSFKNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H10ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol to yield the desired ester. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonochloridoyl group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products

    Substitution: Substituted pyrrolidine derivatives.

    Hydrolysis: Pyrrolidine-2-carboxylic acid.

    Reduction: Methyl 1-(hydroxymethyl)pyrrolidine-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The carbonochloridoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl pyrrolidine-2-carboxylate
  • Ethyl pyrrolidine-2-carboxylate
  • N-methylpyrrolidine

Uniqueness

Methyl 1-(carbonochloridoyl)pyrrolidine-2-carboxylate is unique due to the presence of the carbonochloridoyl group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This functional group allows for specific interactions with nucleophiles, making it valuable in synthetic and medicinal chemistry applications.

Eigenschaften

Molekularformel

C7H10ClNO3

Molekulargewicht

191.61 g/mol

IUPAC-Name

methyl 1-carbonochloridoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3

InChI-Schlüssel

YUCJQEDFNSFKNN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCCN1C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.